molecular formula C19H17N3O3 B2688169 5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931748-73-1

5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2688169
CAS No.: 931748-73-1
M. Wt: 335.363
InChI Key: FKJBRLXUBFNXCZ-UHFFFAOYSA-N
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Description

The compound 5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a central 1,3-oxazole core substituted with a cyclopropylamino group at position 5, a carbonitrile group at position 4, and a furan-2-yl moiety at position 2. The furan ring is further modified with a (4-methylphenoxy)methyl side chain.

Properties

IUPAC Name

5-(cyclopropylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-2-6-14(7-3-12)23-11-15-8-9-17(24-15)19-22-16(10-20)18(25-19)21-13-4-5-13/h2-3,6-9,13,21H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJBRLXUBFNXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the cyclopropylamino group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (Target) C22H20N3O3 ~370.42 - Cyclopropylamino (position 5)
- (4-Methylphenoxy)methyl-furan (position 2)
Hypothetical: Moderate lipophilicity due to methylphenoxy; potential metabolic stability from cyclopropylamino
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.41 - (4-Fluorobenzyl)amino (position 5)
- (4-Methoxyphenoxy)methyl-furan (position 2)
Higher lipophilicity (logP ~3.2) due to fluorine and methoxy groups; enhanced electronic effects
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-methyl-1H-pyrazole-4-carbonitrile C17H15N5O2S 355.1 - Pyrazole core
- Oxadiazole-thioether side chain
Melting point: 175°C; moderate synthetic yield (52.23%)
Key Observations:

Amino Group Variations: The target compound’s cyclopropylamino group likely enhances metabolic stability compared to the (4-fluorobenzyl)amino group in , which may increase susceptibility to oxidative metabolism . Cyclopropyl groups are known to reduce ring-opening reactions, improving pharmacokinetics. non-fluorinated analogs) .

Phenoxy vs. Methoxy Substituents: The 4-methylphenoxy group in the target compound balances moderate lipophilicity and steric bulk, whereas the 4-methoxyphenoxy group in provides stronger electron-donating effects, altering electronic distribution across the furan-oxazole system .

Core Heterocycle Differences :

  • The 1,3-oxazole core in the target compound and contrasts with the pyrazole-oxadiazole hybrid in . Oxazoles are more rigid and less polar than pyrazoles, influencing target binding specificity and solubility.

Biological Activity

5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS Number: 931748-73-1) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₁₇N₃O₃
  • Molecular Weight : 335.4 g/mol
  • Structure : The compound features a cyclopropylamino group, a furan moiety, and an oxazole ring, which contribute to its unique biological activities.

Research indicates that compounds containing the 1,3-oxazole structure often exhibit significant antitumor activity. The proposed mechanism involves:

  • Tubulin Inhibition : Similar to other oxazole derivatives, this compound may interact with tubulin at colchicine binding sites, inhibiting microtubule polymerization and leading to cell cycle arrest in cancer cells .
  • Growth Inhibition : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Cytotoxicity and Antitumor Activity

A comprehensive evaluation was conducted using the NCI-60 human tumor cell line panel. The results are summarized in the table below:

CompoundMean Growth Inhibition (GP)Mean GI50 (μM)LC50 (μM)
5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile31.761.18>100
Reference Compound A28.90.655>100
Reference Compound B30.57N/AN/A

Key Findings :

  • The compound displayed a mean GI50 value of 1.18 μM , indicating potent growth inhibition across multiple cancer cell lines.
  • The LC50 values suggest that while the compound is effective in inhibiting growth, it maintains a relatively high threshold for cytotoxicity.

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of various oxazole derivatives, 5-(Cyclopropylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile was evaluated alongside other compounds. It exhibited promising activity against leukemia and solid tumor cell lines with low toxicity profiles .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships revealed that modifications to the cyclopropyl group significantly influenced the biological activity of the compound. Variations in substituents on the furan ring were also found to enhance cytotoxic effects .

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